Callophycoic acid F
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Overview
Description
Callophycoic acid F is an organic heterobicyclic compound that is 2,5-dihydro-1-benzoxepine-7-carboxylic acid substituted by a (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl group at position 3. It is isolated from the Fijian red alga Callophycus serratus and exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a member of benzoic acids, a cyclic ether, a diterpenoid and an organic heterobicyclic compound.
Scientific Research Applications
Novel Carbon Skeletons in Macroalgae
Callophycoic acids, including Callophycoic acid F, have been identified in the Fijian red alga Callophycus serratus. These compounds represent four novel carbon skeletons. They are the first examples of diterpene-benzoic acids and diterpene-phenols in macroalgae, indicating a unique biochemical pathway in these organisms (Lane et al., 2007).
Anticancer, Antimalarial, and Antibacterial Activities
Callophycoic acids, including Callophycoic acid F, exhibit significant biological activities. They have been shown to possess antibacterial, antimalarial, and anticancer properties. This suggests potential applications in developing new therapeutic agents derived from natural sources (Lane et al., 2007).
Synthesis and Structural Analysis
Efforts in synthesizing the tricyclic core of Callophycoic acid A, a close relative of Callophycoic acid F, have been undertaken. This includes the development of stereocontrolled routes and studies on allylboration and cyclization. This research provides a foundation for the synthetic exploration of Callophycoic acid F and related compounds (Sakama et al., 2020).
properties
Product Name |
Callophycoic acid F |
---|---|
Molecular Formula |
C27H36O3 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
3-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-2,5-dihydro-1-benzoxepine-7-carboxylic acid |
InChI |
InChI=1S/C27H36O3/c1-20(2)8-5-9-21(3)10-6-11-22(4)12-7-13-23-14-15-24-18-25(27(28)29)16-17-26(24)30-19-23/h8,10,12,14,16-18H,5-7,9,11,13,15,19H2,1-4H3,(H,28,29)/b21-10+,22-12+ |
InChI Key |
URXNJUNXUWLMAY-KZVLYIKRSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC1=CCC2=C(C=CC(=C2)C(=O)O)OC1)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC1=CCC2=C(C=CC(=C2)C(=O)O)OC1)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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